molecular formula C10H12BrNO2S B1450168 8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1799979-21-7

8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Cat. No. B1450168
CAS RN: 1799979-21-7
M. Wt: 290.18 g/mol
InChI Key: QAKDYJWHMNEEOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 28 bond(s). There are 16 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 eleven-membered ring(s), and 1 sulfonamide(s) (thio-/dithio-) .


Physical And Chemical Properties Analysis

The molecule has a molecular weight of 228.09 .

Scientific Research Applications

Anticancer Research

This compound has shown promise in anticancer research, particularly in the design and synthesis of novel anti-tumor agents. The introduction of sulfonyl groups, as seen in this compound, has been associated with increased antiproliferative activity against cancer cell lines such as Hela, A549, HepG2, and MCF-7 . The ability to inhibit cancer cell proliferation in a dose-dependent manner makes it a valuable candidate for further investigation in cancer therapeutics.

Molecular Docking Studies

The structural features of this compound make it suitable for molecular docking studies. These studies help in understanding the binding orientations of potential drug candidates within the active sites of target proteins. For instance, compounds similar to 8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide have been docked in the active site of c-Met, a protein associated with cancer progression .

Molecular Dynamics Simulations

Molecular dynamics simulations are crucial for evaluating the binding stabilities between synthesized compounds and their receptors. The compound’s structure allows for such simulations, which can predict the behavior of the compound in biological systems and its potential as a drug candidate .

Pharmacophore Development

The presence of both alkyl or aralkyl and a sulfonyl group in this compound suggests its role as a pharmacophore. Pharmacophores are essential for the development of new drugs as they represent the minimal set of structural features necessary for the molecular recognition of a ligand by a biological macromolecule .

Synthesis of Fused Heterocycles

Compounds with a similar backbone to 8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide are used in the synthesis of fused heterocycles. These heterocycles often exhibit unique biological activities and are valuable in drug research and development .

Drug Research and Development

The interesting pharmaceutical and biological activities of compounds like 8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide make them valuable in drug research and development. Their synthetic analogs and the synthesis of their heteroannelated derivatives are of significant interest in medicinal chemistry .

Safety And Hazards

The safety information available indicates that the compound should be handled with caution. The signal word is “Warning” and the precautionary statement is “P261”, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

8-bromo-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-7-4-8-2-3-9(11)5-10(8)15(13,14)12-6-7/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKDYJWHMNEEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C=C2)Br)S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 2
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 3
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 4
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 5
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 6
8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

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